

Thermal stability of Diethyl 2,5-dihydroxyterephthalate

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Compound of Interest

Compound Name: Diethyl 2,5-dihydroxyterephthalate

Cat. No.: B181162

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An In-depth Technical Guide on the Thermal Stability of **Diethyl 2,5-dihydroxyterephthalate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of **Diethyl 2,5-dihydroxyterephthalate**. While specific experimental thermal analysis data for this compound is not readily available in public literature, this document compiles relevant information from structurally similar compounds to offer a predictive assessment. It includes detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to generate precise data. Furthermore, this guide presents a logical workflow for thermal analysis and a proposed thermal decomposition pathway, visualized through diagrams generated using Graphviz (DOT language).

Introduction

Diethyl 2,5-dihydroxyterephthalate is an aromatic ester containing a hydroquinone moiety. Its chemical structure, with hydroxyl and ester functional groups, suggests potential for hydrogen bonding and specific thermal decomposition pathways. Understanding the thermal stability of this compound is crucial for its application in various fields, including materials science and drug development, where thermal processing or storage at elevated temperatures may be required. This guide aims to provide a foundational understanding of its expected thermal behavior and the methodologies to determine it experimentally.

Physicochemical Properties

A summary of the known physical and chemical properties of **Diethyl 2,5-dihydroxyterephthalate** is presented in Table 1.

Table 1: Physicochemical Properties of **Diethyl 2,5-dihydroxyterephthalate**

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₄ O ₆	[1]
Molecular Weight	254.24 g/mol	[1]
Melting Point (°C)	135-137	
Appearance	Light yellow to yellow to green powder/crystal	

Predicted Thermal Stability and Decomposition

Based on the thermal analysis of structurally related compounds, such as hydroquinone and other aromatic esters, a predictive overview of the thermal stability of **Diethyl 2,5-dihydroxyterephthalate** is presented. Hydroquinone, a core component of the molecule, is known to undergo decomposition in the range of 110-253 °C[2]. Aromatic esters exhibit a wide range of thermal stabilities, with decomposition often occurring at temperatures above 200 °C[3][4][5].

It is proposed that the thermal decomposition of **Diethyl 2,5-dihydroxyterephthalate** likely proceeds through the initial loss of the ethyl groups from the ester moieties, followed by the decomposition of the dihydroxy-substituted aromatic ring at higher temperatures.

Quantitative Thermal Analysis Data (Predicted)

The following tables summarize the predicted quantitative data from TGA and DSC analyses based on the behavior of similar compounds. These tables are intended to serve as a guideline for researchers.

Table 2: Predicted Thermogravimetric Analysis (TGA) Data

Parameter	Predicted Value Range
Onset of Decomposition (Tonset)	200 - 280 °C
Temperature of Maximum Weight Loss (Tmax)	250 - 350 °C
Residual Mass at 600 °C	< 10%

Table 3: Predicted Differential Scanning Calorimetry (DSC) Data

Parameter	Predicted Value
Melting Point (Tm)	135 - 137 °C
Enthalpy of Fusion (ΔH_f)	Data not available
Decomposition	Endothermic/Exothermic events may be observed

Experimental Protocols

Detailed experimental protocols for TGA and DSC are provided below to ensure the generation of reliable and reproducible data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of **Diethyl 2,5-dihydroxyterephthalate**.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **Diethyl 2,5-dihydroxyterephthalate** into an alumina crucible.
- Instrument Setup:
 - Place the crucible in the TGA instrument.

- Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an oxygen-free environment.
- Thermal Program:
 - Equilibrate the sample at 30 °C.
 - Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
- Data Analysis:
 - Record the mass loss as a function of temperature.
 - Determine the onset temperature of decomposition (Tonset) from the TGA curve.
 - Determine the temperature of maximum weight loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
 - Record the percentage of residual mass at 600 °C.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and observe other thermal events of **Diethyl 2,5-dihydroxyterephthalate**.

Instrumentation: A calibrated differential scanning calorimeter.

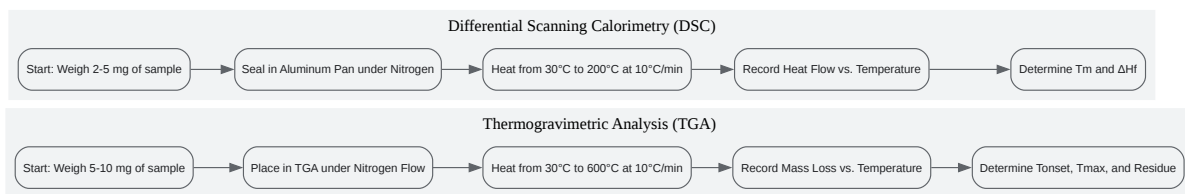
Methodology:

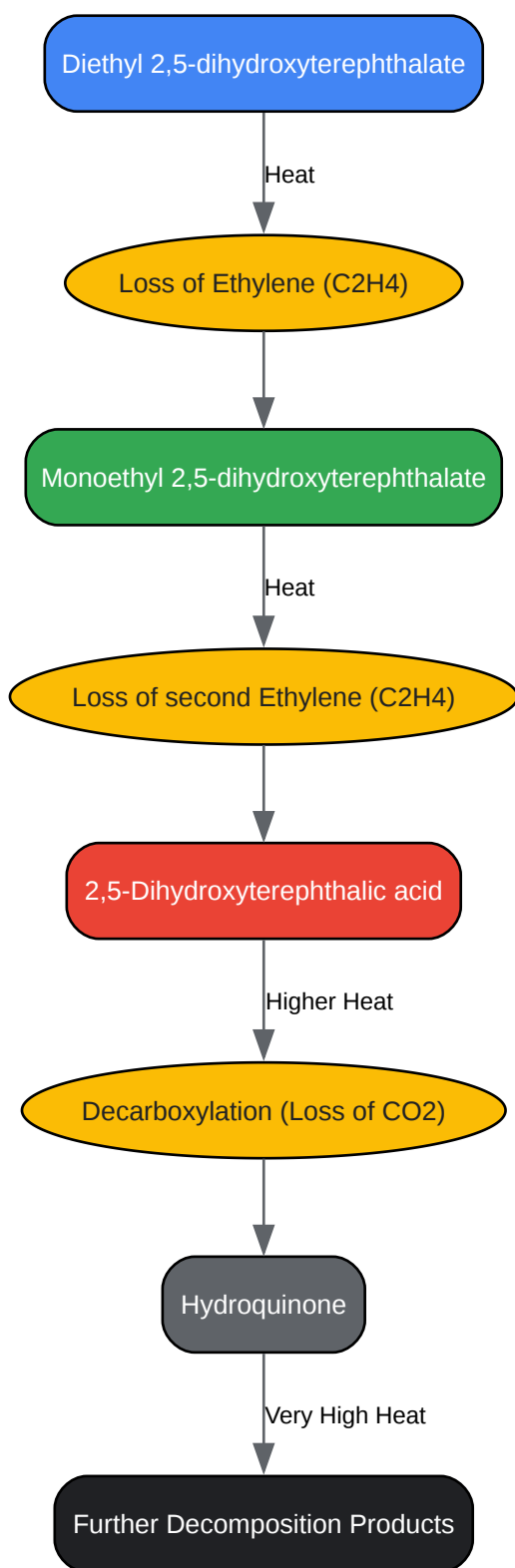
- Sample Preparation: Accurately weigh 2-5 mg of **Diethyl 2,5-dihydroxyterephthalate** into an aluminum DSC pan. Hermetically seal the pan.
- Instrument Setup:
 - Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
 - Purge the cell with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
- Thermal Program:

- Equilibrate the sample at 30 °C.
- Ramp the temperature from 30 °C to a temperature above the melting point but below the onset of decomposition (e.g., 200 °C) at a heating rate of 10 °C/min.
- Data Analysis:
 - Record the heat flow as a function of temperature.
 - Determine the melting point (T_m) from the peak of the endothermic event.
 - Calculate the enthalpy of fusion (ΔH_f) by integrating the area of the melting peak.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed thermal decomposition pathway.





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